Phenanthrene's presence often signals environmental contamination from coal tar, creosote, and petroleum products [Environmental Protection Agency. (1993). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from It serves as a marker for monitoring pollution levels in soil and water.
Due to its abundance in polluted sites, phenanthrene is a model compound for studying microbial degradation of PAHs by bacteria and fungi. Research focuses on understanding the metabolic pathways and enzymatic mechanisms employed by these microorganisms to break down phenanthrene, paving the way for bioremediation strategies [Das, A., & Chandran, P. (2011). Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) in Soils: A Review. Journal of Environmental Management, 92(10), 1674-1687. ].
Phenanthrene's structure and electronic properties make it a potential candidate for developing organic semiconductors. Research explores its use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to transport electrical charge [Zhang, C., Guo, X., & Li, Y. (2013). Phenanthrene-Based Organic Semiconductors: Design, Synthesis, and Applications. Chemical Communications, 49(61), 6774-6794. ].
Certain phenanthrene derivatives exhibit liquid crystalline behavior, meaning they can flow like a liquid yet display some ordered crystalline properties. This characteristic makes them valuable for developing new display technologies and functional materials [Yang, G., & Zeng, X. (2012). Recent Advances in Phenanthrene-Based Liquid Crystals. Molecular Crystals and Liquid Crystals, 558(1), 1-22. ].
The phenanthrene core structure is present in many naturally occurring and synthetic drugs with diverse therapeutic applications. This makes phenanthrene a valuable scaffold for designing new drugs by incorporating functional groups that target specific biological processes [Mensa Anamua Kwofie, & Mukta Gupta. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Plant Archives, 21(1), 373-378. ]. For instance, some phenanthrene derivatives exhibit analgesic, antitussive, and antimalarial properties.
Research on phenanthrene also aids in understanding how PAHs interact with DNA, a crucial step in carcinogenesis (cancer development) caused by some PAHs. By studying phenanthrene's binding to DNA models, scientists can develop strategies to mitigate the harmful effects of PAH exposure [Ding, C., Yang, K., & He, C. (2010). Understanding the Binding Affinity of Polycyclic Aromatic Hydrocarbons (PAHs) with DNA: A Review. Chinese Journal of Chemical Physics, 23(2), 247-253. ].
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, with the molecular formula . It appears as a white crystalline solid and is insoluble in water but soluble in organic solvents such as benzene and ether. Phenanthrene is commonly found in coal tar and is produced during the combustion of organic materials. Its structure allows for significant resonance stabilization, contributing to its chemical stability and low reactivity compared to other hydrocarbons.
Phenanthrene has been studied for its biological effects, particularly as it may cause skin allergies and is considered phototoxic. It has been shown to induce sister chromatid exchanges in Chinese hamster cells, indicating potential genotoxic effects . The biological activity of phenanthrene raises concerns regarding its environmental impact and potential health risks associated with exposure.
Phenanthrene can be synthesized through several methods:
These methods highlight the versatility in synthesizing phenanthrene from various starting materials.
Phenanthrene has several applications across different fields:
Research into the interactions of phenanthrene with various biological systems indicates potential toxicity. Studies have shown that it can induce genetic mutations and affect cellular processes in model organisms. Its interactions with enzymes involved in detoxification pathways suggest that phenanthrene may influence metabolic processes within organisms exposed to it . Understanding these interactions is critical for assessing its environmental impact and health risks.
Phenanthrene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some notable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Naphthalene | Two fused benzene rings | Less complex than phenanthrene; primarily used as a solvent. |
Anthracene | Four fused benzene rings | More reactive than phenanthrene; used in dyes and as a semiconductor material. |
Pyrene | Four fused benzene rings | Known for its fluorescence; widely studied for environmental persistence. |
Fluorene | A fused benzene ring with a cyclopentane ring | Less stable than phenanthrene; used in organic electronic devices. |
Phenanthrene's unique structural arrangement allows it to maintain stability while still being reactive at specific sites. Its distinct reactivity patterns, particularly at the 9-10 positions, set it apart from naphthalene and anthracene, making it valuable for specific synthetic applications while also raising concerns about its biological activity.
Phenanthrene (C₁₄H₁₀) is a tricyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular "kinked" topology. Its structure contrasts with the linear arrangement of its isomer anthracene, resulting in distinct chemical and physical properties. As a polycyclic aromatic hydrocarbon (PAH), phenanthrene belongs to a class of organic compounds characterized by multiple aromatic rings and delocalized π-electrons. The molecule exhibits resonance stabilization due to five contributing resonance structures, which distribute electron density across the fused ring system.
Key structural features include:
Phenanthrene was first isolated from coal tar in 1872 through independent work by Carl Graebe and Wilhelm Rudolph Fittig. Graebe identified its structure by oxidizing phenanthrene to diphenic acid, while Fittig confirmed the angular arrangement through synthetic routes. The name "phenanthrene" derives from the fusion of phenyl (benzene derivative) and anthracene (linear tricyclic PAH). Early 20th-century studies established its role as a model system for understanding aromaticity and resonance effects in organic chemistry.
Phenanthrene serves as a foundational compound in organic synthesis and theoretical chemistry:
Property | Value | Source |
---|---|---|
Melting point | 97–101°C | |
Boiling point | 340°C | |
Solubility in water | 1.1 mg/L (20°C) | |
LogP (octanol-water) | 4.46 |
Recent advancements highlight phenanthrene’s role in emerging technologies:
Phenanthrene exists as colorless monoclinic crystals at room temperature with a faint aromatic odor [1] [2] [3] [4]. The compound appears as white to very pale yellow crystalline powder or chunks when commercially obtained [5] [6] [7]. Under certain conditions, phenanthrene can exhibit a slightly brown coloration [5], though the pure compound is characteristically colorless [1] [2]. The crystalline form displays luster and can be described as having a leaf-like crystal structure [2]. Solutions of phenanthrene exhibit a distinctive blue fluorescence under ultraviolet light [1] [2] [3] [4], which is one of its most recognizable physical characteristics.
Phenanthrene crystallizes in the monoclinic crystal system with space group P21 [8] [9] [10] [11]. The unit cell contains two molecules and has the following dimensions: a = 8.46 Å, b = 6.16 Å, c = 9.47 Å, with a β angle of 97.7° [8] [9]. The crystal structure is characterized by a herringbone-stacked arrangement of molecules [12], which is typical for polycyclic aromatic hydrocarbons. Phenanthrene crystals demonstrate anisotropic growth properties, with the plane of maximum growth corresponding to the ab-crystallographic plane [10]. The crystals cleave readily in this plane [10], indicating preferential weak intermolecular forces along specific crystallographic directions.
Phenanthrene exhibits well-defined thermal transition points. The melting point ranges from 98-101°C (208-214°F) [1] [13] [2] [5] [6], with most sources reporting values between 99-101°C [13] [5] [6]. The boiling point occurs at 332-340°C (629-644°F) [1] [13] [2] [5] [6], with variations likely due to atmospheric pressure differences during measurements. Under reduced pressure conditions, phenanthrene boils at 210-215°C at 12 mmHg [5]. The compound readily sublimes under high vacuum conditions [14], making sublimation a viable purification method. The flash point is reported as 171°C (340°F) [5] [6] [15], indicating the temperature at which vapors can ignite under specific conditions.
Phenanthrene demonstrates excellent solubility in various organic solvents due to its hydrophobic aromatic structure. The compound is readily soluble in low-polarity organic solvents including benzene (1 g dissolves in 1.68 g benzene) [13], toluene (1 g dissolves in 108.11 g toluene) [13], carbon tetrachloride [1], diethyl ether (1 g dissolves in 2.33 g ether) [13], chloroform [1], and acetic acid [1]. In polar aprotic solvents, phenanthrene shows significant solubility: approximately 30 mg/mL in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) [16]. Ethanol dissolves phenanthrene at approximately 20 mg/mL [16], while it is slightly soluble in other alcohols [6] [17]. The compound also dissolves in carbon disulfide (1 g dissolves in 3.80 g solvent) [13] and various carboxylic acids including propanoic acid (1 g dissolves in 4.88 g solvent) and butanoic acid (1 g dissolves in 5.41 g solvent) [13].
Phenanthrene exhibits extremely low water solubility, reflecting its highly hydrophobic nature. The aqueous solubility is reported as 0.6 ± 0.1 mg/L at 22°C [18] or approximately 1.10 mg/L at 25°C [6] [17]. This corresponds to a molar solubility of approximately 3.4 μM [18]. The compound's hydrophobicity is quantified by its octanol-water partition coefficient (log Kow) of 4.47-5.73 [13] [14], indicating strong preference for organic phases over aqueous phases. Due to this hydrophobic character, phenanthrene is nearly insoluble in water [1] [2] but can be solubilized using surfactants such as Tween 80 and sodium dodecyl sulfate (SDS) [19], which can enhance solubility several hundredfold through micellar solubilization mechanisms.
Phenanthrene exhibits characteristic ultraviolet absorption with its maximum absorption peak at 252 nm [16]. The compound shows multiple absorption bands in the UV region due to π-π* electronic transitions within its polycyclic aromatic system [10]. These transitions are attributed to the conjugated benzene ring system and result in weak to strong optical absorption depending on the specific wavelength [10]. The UV-visible spectrum displays the typical fine structure characteristic of rigid aromatic molecules, with vibronic bands arising from coupling between electronic and vibrational transitions [20]. The molar extinction coefficients are substantial, reflecting strong electronic transitions in the UV region [21].
Phenanthrene is a highly fluorescent compound with excitation maximum at 275 nm and emission maximum at 365 nm [22] [23]. This results in a large Stokes shift of 90 nm [22] [23], which is particularly advantageous for fluorescence applications as it minimizes interference between excitation and emission wavelengths. The fluorescence quantum yield is high [1] [24], making phenanthrene useful in scintillator applications [1]. The fluorescence spectrum shows excitation dependence [25] [26], with the emission characteristics varying based on the excitation wavelength used. At room temperature, the fluorescence exhibits six to eight distinct bands in the 320-440 nm region [25]. The fluorescence intensity and spectral distribution are temperature-dependent [25], with more structured emission observed at lower temperatures (77 K) [25]. Solutions of phenanthrene exhibit blue fluorescence under ultraviolet illumination [1] [2] [3] [4].
Irritant;Environmental Hazard